3-(Hydroxymethyl)piperidin-4-ol
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields . Another synthesis method involves a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl- (2‘ S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N - (benzyl)- N - (methoxymethyl)- N - (trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical form of 4-(Hydroxymethyl)piperidin-4-ol is a colorless to light yellow liquid or low melting solid .Scientific Research Applications
1. Neurological Disorder Treatment
3-(Hydroxymethyl)piperidin-4-ol derivatives have been investigated for their potential in treating neurological disorders. Compounds based on this template show varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, suggesting their use in treating disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
2. Gastrointestinal Motility Disorders
This compound has also been studied for its potential in treating gastrointestinal motility disorders. The development of peripherally selective opioid antagonists based on this compound derivatives has shown promising results for systemic administration, indicating its potential clinical application in this area (Zimmerman et al., 1994).
3. Obesity Treatment
In research related to obesity, this compound derivatives have demonstrated an ability to reduce food intake and weight gain in obese rats, indicating a potential application in obesity treatment (Massicot et al., 1985).
4. Synthesis of Pharmaceutical Intermediates
The synthesis of piperidin-3-ol derivatives, which include this compound, is important in the creation of pharmaceutical agents. These intermediates are prevalent in various therapeutic drugs, highlighting their importance in drug synthesis (Huang et al., 2015).
5. Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for antimicrobial activities, demonstrating significant results against bacteria, fungi, and helminths. This points to its potential application in developing new antimicrobial agents (Maruthavanan & Venkatesan, 2013).
6. Antiallergic Activity
Studies on 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are related to this compound, have shown potent antiallergic activity, suggesting their potential use in treating allergic reactions (Walsh et al., 1989).
7. Conformational Studies in Chemistry
The compound and its derivatives have been the subject of conformational studies, aiding in understanding molecular structures and their interactions in different environments. This is crucial for designing drugs with specific targeting abilities (Korneichuk et al., 2017).
Mechanism of Action
Target of Action
3-(Hydroxymethyl)piperidin-4-ol is a derivative of piperidine . Piperidine and its derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Piperidine derivatives, including this compound, can be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is a wide scope for future research and development in this field.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the piperidine derivative .
Cellular Effects
Piperidine derivatives have been evaluated for potential treatment of HIV, indicating their potential to influence cell function .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Piperidine derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(hydroxymethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOGWNRPPJMSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439509 | |
Record name | 3-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252906-75-5, 682331-21-1 | |
Record name | 3-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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